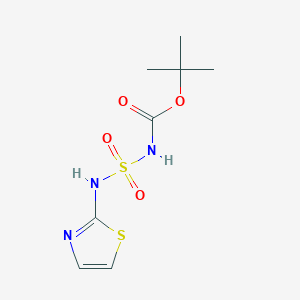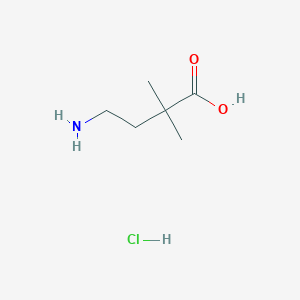![molecular formula C17H16N4O B1372824 6-[3-アミノ-4-(ベンジルアミノ)フェニル]ピリダジン-3(2H)-オン CAS No. 1160264-15-2](/img/structure/B1372824.png)
6-[3-アミノ-4-(ベンジルアミノ)フェニル]ピリダジン-3(2H)-オン
説明
“6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one” is a chemical compound used in scientific research . It has a molecular formula of C17H16N4O and a molecular weight of 292.34 .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one” is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis
Pyridazinone derivatives can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .科学的研究の応用
抗菌活性
この化合物は、様々な微生物感染症の対策に有望であることが示されています。 その構造は、耐性菌株や真菌に作用する誘導体の合成を可能にし、抗生物質開発のための新しい道を提供します .
抗うつ効果
研究者らは、このピリダジノン誘導体を潜在的な抗うつ薬として使用することを検討してきました。 神経伝達物質系との相互作用は、うつ病の治療のための新しいアプローチを提供する可能性があります .
降圧効果
この化合物は、血圧を調節する能力があり、降圧薬の候補となっています。 前臨床モデルにおいて、血圧を低下させる効果が実証されています .
抗がん作用
このピリダジノン誘導体が、がん細胞の増殖を阻害する可能性があるという証拠があります。 そのメカニズムは、がん細胞増殖に不可欠な細胞シグナル伝達経路の阻害を伴う可能性があります .
抗血小板および抗血栓活性
この化合物は、血小板凝集を阻害することによって血栓の発生を予防する可能性について研究されています。 これは、特に心臓発作や脳卒中の予防に役立つ可能性があります .
抗潰瘍の可能性
この化合物は、胃のシステムと相互作用する能力があるため、潰瘍の治療に役立つ可能性があります。 これは、現在の薬物よりも効果的であるか、副作用が少ない新しい治療選択肢を提供する可能性があります .
除草剤としての特性
農業では、この化合物の誘導体は除草剤として使用されています。 植物の成長を阻害する能力は、雑草の防除と作物の収量増加に役立てることができます .
材料科学への応用
薬理学的用途以外にも、この化合物の独特の構造は、材料科学において有用です。 これは、工業用途向けの特定の特性を持つ新しい材料の開発に使用できます .
作用機序
Target of Action
It is known that pyridazin-3(2h)-one derivatives, to which this compound belongs, have diverse pharmacological activities . They have been associated with antihypertensive, platelet aggregation inhibitory, and cardiotonic activities .
Mode of Action
It is known that the introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2h)-pyridazinones skeleton enhances the cardiovascular effects of this ring system .
Biochemical Pathways
Given the pharmacological activities associated with pyridazin-3(2h)-one derivatives, it can be inferred that this compound may influence pathways related to cardiovascular function, inflammation, and pain perception .
Result of Action
Given the pharmacological activities associated with pyridazin-3(2h)-one derivatives, it can be inferred that this compound may have effects on cardiovascular function, inflammation, and pain perception .
Action Environment
This compound represents an interesting area for future research due to its potential therapeutic benefits .
生化学分析
Biochemical Properties
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound can affect the levels of metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDNVHPKAPSAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186055 | |
| Record name | 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-15-2 | |
| Record name | 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)








![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
